molecular formula C22H17N3O3S2 B3010135 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 313254-87-4

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No. B3010135
CAS RN: 313254-87-4
M. Wt: 435.52
InChI Key: KZDXYDYXLXLFBU-UHFFFAOYSA-N
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Description

“4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 325.348 . Thiazoles, which are part of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have diverse biological activities and are found in many potent biologically active compounds .


Molecular Structure Analysis

Thiazoles, which are part of this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. Researchers have investigated their effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s specific mechanism of action and its potential as an antimicrobial agent warrant further exploration .

Anticancer Potential

The thiazole scaffold has been explored extensively in cancer research. Our compound may possess antitumor and cytotoxic activity, making it a candidate for cancer treatment. Investigating its impact on specific cancer cell lines and understanding its mode of action could lead to promising therapeutic strategies .

Antioxidant Properties

Studies have revealed that certain thiazole derivatives, including our compound, exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations into its antioxidant potential could have implications for health and disease prevention .

Anti-Inflammatory Effects

Thiazoles have been linked to anti-inflammatory activity. Our compound might modulate inflammatory pathways, making it relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation. Unraveling its precise anti-inflammatory mechanisms is essential for therapeutic development .

Neuroprotective Applications

Given the thiazole’s structural features, researchers have explored its neuroprotective effects. It could potentially influence neuronal health, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigating its impact on neural pathways and cellular processes is crucial .

Antihypertensive Properties

Thiazoles, including our compound, have been investigated for their antihypertensive effects. Understanding how it interacts with blood pressure regulation mechanisms could lead to novel treatments for hypertension and related cardiovascular conditions .

Mechanism of Action

properties

IUPAC Name

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-21(18-8-6-17(7-9-18)16-4-2-1-3-5-16)24-19-10-12-20(13-11-19)30(27,28)25-22-23-14-15-29-22/h1-15H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDXYDYXLXLFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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